molecular formula C11H11N3OS B11368031 N-(3,4-dimethylphenyl)-1,2,3-thiadiazole-4-carboxamide

N-(3,4-dimethylphenyl)-1,2,3-thiadiazole-4-carboxamide

Cat. No.: B11368031
M. Wt: 233.29 g/mol
InChI Key: XNOSUPGWEAGBIJ-UHFFFAOYSA-N
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Description

N-(3,4-dimethylphenyl)-1,2,3-thiadiazole-4-carboxamide: is an organic compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a carboxamide group attached to the thiadiazole ring, along with a 3,4-dimethylphenyl substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4-dimethylphenyl)-1,2,3-thiadiazole-4-carboxamide typically involves the reaction of 3,4-dimethylaniline with thiocarbohydrazide, followed by cyclization and subsequent acylation. The reaction conditions often include the use of solvents such as toluene or ethanol, and the reactions are carried out under reflux conditions .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and automated systems may also be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions: N-(3,4-dimethylphenyl)-1,2,3-thiadiazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to a dihydrothiadiazole.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the thiadiazole ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Halogenating agents, alkylating agents, and nucleophiles are used under various conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothiadiazoles.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

N-(3,4-dimethylphenyl)-1,2,3-thiadiazole-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)-1,2,3-thiadiazole-4-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to inhibition or activation of specific biological processes.

    Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, and immune response.

Comparison with Similar Compounds

  • N-(2,3-dimethylphenyl)-1,2,3-thiadiazole-4-carboxamide
  • N-(3,5-dimethylphenyl)-1,2,3-thiadiazole-4-carboxamide
  • N-(3,4-dimethylphenyl)-1,2,3-thiadiazole-5-carboxamide

Comparison:

Properties

Molecular Formula

C11H11N3OS

Molecular Weight

233.29 g/mol

IUPAC Name

N-(3,4-dimethylphenyl)thiadiazole-4-carboxamide

InChI

InChI=1S/C11H11N3OS/c1-7-3-4-9(5-8(7)2)12-11(15)10-6-16-14-13-10/h3-6H,1-2H3,(H,12,15)

InChI Key

XNOSUPGWEAGBIJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CSN=N2)C

Origin of Product

United States

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